molecular formula C31H26BrN3O3S B301516 (5E)-5-[(1-{4-[(4-BROMOPHENYL)METHOXY]PHENYL}-2,5-DIMETHYL-1H-PYRROL-3-YL)METHYLIDENE]-1-(3-METHYLPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE

(5E)-5-[(1-{4-[(4-BROMOPHENYL)METHOXY]PHENYL}-2,5-DIMETHYL-1H-PYRROL-3-YL)METHYLIDENE]-1-(3-METHYLPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE

Cat. No.: B301516
M. Wt: 600.5 g/mol
InChI Key: JNWVURHCDKFJKD-OGLMXYFKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “(5E)-5-[(1-{4-[(4-BROMOPHENYL)METHOXY]PHENYL}-2,5-DIMETHYL-1H-PYRROL-3-YL)METHYLIDENE]-1-(3-METHYLPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE” is a complex organic molecule featuring multiple functional groups, including bromophenyl, methoxyphenyl, pyrrole, and diazinane

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, each targeting the formation of specific functional groups and the overall molecular architecture. A possible synthetic route could include:

    Formation of the Pyrrole Ring: This could be achieved through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Bromophenyl and Methoxyphenyl Groups: These groups can be introduced via electrophilic aromatic substitution reactions.

    Formation of the Diazinane Ring: This could involve the reaction of a suitable diamine with a diketone.

    Final Assembly: The final step would involve the condensation of the intermediate compounds to form the desired product.

Industrial Production Methods

Industrial production of such a complex molecule would require optimization of the synthetic route to ensure high yield and purity. This could involve the use of automated synthesis equipment and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the diazinane ring.

    Reduction: Reduction reactions could target the double bonds or the bromophenyl group.

    Substitution: The bromophenyl group is a likely site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound might be investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. For example, it might exhibit anti-inflammatory, anticancer, or antimicrobial properties.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • **(5E)-5-[(1-{4-[(4-CHLOROPHENYL)METHOXY]PHENYL}-2,5-DIMETHYL-1H-PYRROL-3-YL)METHYLIDENE]-1-(3-METHYLPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE
  • **(5E)-5-[(1-{4-[(4-FLUOROPHENYL)METHOXY]PHENYL}-2,5-DIMETHYL-1H-PYRROL-3-YL)METHYLIDENE]-1-(3-METHYLPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups and the spatial arrangement of its atoms. This gives it distinct chemical and physical properties compared to similar compounds.

Properties

Molecular Formula

C31H26BrN3O3S

Molecular Weight

600.5 g/mol

IUPAC Name

(5E)-5-[[1-[4-[(4-bromophenyl)methoxy]phenyl]-2,5-dimethylpyrrol-3-yl]methylidene]-1-(3-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C31H26BrN3O3S/c1-19-5-4-6-26(15-19)35-30(37)28(29(36)33-31(35)39)17-23-16-20(2)34(21(23)3)25-11-13-27(14-12-25)38-18-22-7-9-24(32)10-8-22/h4-17H,18H2,1-3H3,(H,33,36,39)/b28-17+

InChI Key

JNWVURHCDKFJKD-OGLMXYFKSA-N

SMILES

CC1=CC(=CC=C1)N2C(=O)C(=CC3=C(N(C(=C3)C)C4=CC=C(C=C4)OCC5=CC=C(C=C5)Br)C)C(=O)NC2=S

Isomeric SMILES

CC1=CC(=CC=C1)N2C(=O)/C(=C/C3=C(N(C(=C3)C)C4=CC=C(C=C4)OCC5=CC=C(C=C5)Br)C)/C(=O)NC2=S

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C(=CC3=C(N(C(=C3)C)C4=CC=C(C=C4)OCC5=CC=C(C=C5)Br)C)C(=O)NC2=S

Origin of Product

United States

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